molecular formula C18H16N8O2S B13369486 N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B13369486
M. Wt: 408.4 g/mol
InChI Key: LIFJJBWXMCZOLN-UHFFFAOYSA-N
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Description

N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the oxadiazole and tetraazole rings, followed by their integration into the cyclopenta[b]thiophene structure. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in cellular processes such as signal transduction and gene expression. The compound’s heterocyclic structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C18H16N8O2S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H16N8O2S/c27-17(15-11-4-3-6-13(11)29-18(15)26-10-21-24-25-26)20-9-7-14-22-16(23-28-14)12-5-1-2-8-19-12/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,27)

InChI Key

LIFJJBWXMCZOLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=NC(=NO3)C4=CC=CC=N4)N5C=NN=N5

Origin of Product

United States

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